3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one
Description
3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-yl)phenyl)pyridin-2(1H)-one is a pyridin-2(1H)-one derivative characterized by a bromo-substituted phenyl ring at position 3 of the pyridinone core. Its structure includes a methoxy group at position 4 and a 3-methyloxetan-3-yl moiety at position 5 of the phenyl ring. This compound’s unique substituent profile distinguishes it from other pyridin-2(1H)-one derivatives, particularly due to the inclusion of the oxetane ring, which is known to enhance metabolic stability and solubility compared to bulkier substituents like trifluoromethyl groups . The bromo substituent likely serves as a handle for further derivatization in structure-activity relationship (SAR) studies.
Properties
Molecular Formula |
C16H16BrNO3 |
|---|---|
Molecular Weight |
350.21 g/mol |
IUPAC Name |
3-[3-bromo-4-methoxy-5-(3-methyloxetan-3-yl)phenyl]-1H-pyridin-2-one |
InChI |
InChI=1S/C16H16BrNO3/c1-16(8-21-9-16)12-6-10(7-13(17)14(12)20-2)11-4-3-5-18-15(11)19/h3-7H,8-9H2,1-2H3,(H,18,19) |
InChI Key |
ZHODOCZOOAVPCB-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC1)C2=C(C(=CC(=C2)C3=CC=CNC3=O)Br)OC |
Origin of Product |
United States |
Biological Activity
The compound 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one , identified by its CAS number 1467669-22-2 , has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Molecular Formula: C₁₆H₁₆BrNO₃
Molecular Weight: 350.21 g/mol
Structural Characteristics: The compound features a pyridinone core substituted with a bromo and methoxy group, along with a methyloxetane moiety, which may influence its biological interactions.
Pharmacological Profile
Recent studies have indicated that compounds similar to This compound exhibit various biological activities:
- Antitumor Activity : Many pyridinone derivatives have been evaluated for their anticancer properties. For instance, compounds within this class often demonstrate inhibition of cancer cell proliferation through various pathways, including apoptosis and cell cycle arrest.
- Enzyme Inhibition : The compound is hypothesized to act as an inhibitor for specific enzymes, potentially including cytochrome P450 isoforms. Inhibitory activity against CYP enzymes can lead to significant drug-drug interactions (DDIs), which is a critical consideration in drug development .
- Neuroprotective Effects : Some derivatives have shown promise in neuroprotection, possibly through mechanisms involving oxidative stress reduction and modulation of neuroinflammatory pathways.
The biological mechanisms underlying the activity of This compound are still under investigation. However, potential mechanisms include:
- Inhibition of Kinases : Many pyridinones are known to inhibit various kinases involved in cell signaling pathways that regulate growth and survival.
- Antioxidant Activity : The presence of methoxy and bromo substituents may enhance the compound's ability to scavenge free radicals, contributing to its protective effects against oxidative damage.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | References |
|---|---|---|
| Antitumor | Inhibition of cell proliferation | |
| Enzyme Inhibition | CYP450 inhibition (IC₅₀ values around 0.34 μM) | |
| Neuroprotection | Reduction in oxidative stress markers |
Study Insights
A study published in the European Journal of Medicinal Chemistry explored the structure-activity relationship (SAR) of similar compounds, indicating that modifications at the pyridinone ring could enhance biological efficacy while reducing toxicity profiles .
Another investigation highlighted the importance of substituent positioning on the phenyl ring for optimizing enzyme inhibition without compromising metabolic stability .
Scientific Research Applications
Structural Characteristics
This compound features a complex structure characterized by:
- Bromine Atom : Enhances reactivity and biological activity.
- Methoxy Group : Contributes to lipophilicity and can influence pharmacokinetics.
- Pyridinone Core : A common scaffold in drug design, known for its ability to interact with various biological targets.
- Oxetane Moiety : Adds unique properties that may enhance biological interactions.
The molecular formula is with a molecular weight of approximately 350.21 g/mol.
Biological Activities
Preliminary studies indicate that compounds similar to 3-(3-Bromo-4-methoxy-5-(3-methyloxetan-3-YL)phenyl)pyridin-2(1H)-one exhibit various biological activities, including:
- Antiviral Properties : Potential efficacy against viruses such as Hepatitis C, where modifications to the pyridinone structure have shown promise in inhibiting viral replication pathways .
- Anticancer Activity : Some derivatives have demonstrated cytotoxic effects on cancer cell lines, suggesting a role in cancer therapeutics .
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in disease progression, which is crucial for drug development .
Case Studies and Research Findings
Several studies have explored the applications of similar compounds, providing insights into their potential:
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
Below is a comparative analysis of key analogs:
Key Findings:
Substituent Effects on Bioactivity: Bromo vs. Chloro: Bromine’s larger atomic radius may enhance hydrophobic interactions in target binding compared to chlorine. For example, 3-(3-chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 74) showed anti-allodynic activity in rodents, suggesting bromo-substituted analogs like the target compound could exhibit similar or improved potency . Oxetane vs. Trifluoromethyl: The 3-methyloxetan-3-yl group in the target compound improves aqueous solubility compared to trifluoromethyl groups (e.g., CAS 1215205-35-8), which increase lipophilicity but may reduce metabolic stability .
Synthetic Accessibility :
- The target compound’s bromo and oxetane substituents align with modular synthetic strategies seen in parallel synthesis approaches (e.g., Table 3 in ), where rapid SAR exploration is feasible via cross-coupling reactions.
Its structural similarity to eIF4A3 inhibitors (e.g., ) suggests possible applications in oncology.
However, the bromo substituent increases molecular weight relative to simpler derivatives (e.g., ), which may affect absorption.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
